Gossypol acetic acid
Overview
Description
Gossypol Acetic Acid, also known as Pogosin or AT101, is a polyphenolic aldehyde that permeates cells and acts as an inhibitor for several dehydrogenase enzymes such as lactate dehydrogenase, NAD-linked enzymes . It is a crystalline complex consisting of equimolar quantities of gossypol and acetic acid .
Synthesis Analysis
Gossypol Acetate is a natural polyphenol derivative with antimicrobial activities against the essential cell division protein FtsZ . It has been studied for its antimicrobial properties against both Gram-positive and Gram-negative bacteria strains .Molecular Structure Analysis
Gossypol Acetate exists as three different tautomers: aldehyde, ketone, and lactol . The real molecular structure of Gossypol Acetic Acid is 7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde .Chemical Reactions Analysis
Gossypol, a bis-sesquiterpenoid cotton pigment, is of current interest as a male fertility-regulating agent . It can undergo many varied reactions due to its complex polyphenolic structure .Physical And Chemical Properties Analysis
Gossypol is a polyphenolic compound isolated from cottonseed. It exists as two optical enantiomers, (−)-gossypol and (+)-gossypol, and as three different tautomers: aldehyde, ketone, and lactol .Scientific Research Applications
Cancer Treatment
- Scientific Field : Oncology
- Application Summary : GA has been evaluated for the treatment of various types of cancer as an independent agent and in combination with standard chemo-radiation therapies . It has shown promise in clinical trials, demonstrating efficacy and manageable toxicity profiles .
- Methods of Application : GA is orally applied at low doses (30 mg daily or lower), either as monotherapy or in combination with chemo-radiation . It has been tested with and without standard chemotherapy in randomized trials .
- Results : A total of 17 trials involving 759 patients met the inclusion criteria. A potential benefit was observed in high-risk patients or in some patients with prolongation in progression-free survival or in overall survival .
Iron (III) Ions Detection
- Scientific Field : Analytical Chemistry
- Application Summary : GA and its derivatives have been used as reagents for iron (III) (Fe (III)) ions .
- Methods of Application : A novel spectrophotometric method has been developed for the determination of Fe (III) using gossypol derivatives in the presence of a universal buffer solution .
- Results : Optimal conditions have been identified, and the composition and stability constants of the Fe (III) complex with gossypol acetic acid have been determined .
Antioxidant Activity
- Scientific Field : Biochemistry
- Application Summary : GA has shown antioxidant activity, which is beneficial in various health conditions .
Antiviral Activity
Antimicrobial Activity
Immunomodulatory Activity
- Scientific Field : Immunology
- Application Summary : GA has demonstrated immunomodulatory activities .
Radiosensitization
- Scientific Field : Radiation Oncology
- Application Summary : GA has been demonstrated to radiosensitize prostate cancer in vitro and in vivo without augmenting toxicity . This suggests that it may improve the outcome of cancer radiotherapy, and proposes gossypol as a potential component of anticancer regimes .
Inhibition of Lymphocyte Proliferation
- Scientific Field : Immunology
- Application Summary : GA can significantly inhibit the proliferation of murine lymphocytes induced by phorbol dibutyrate (PDB) and ionomycin .
Traditional Medicine
- Scientific Field : Traditional Medicine
- Application Summary : Different parts of the cotton plant, from which GA is derived, are used in traditional medicine as antibacterial, anti-inflammatory, antinociceptive, and hepatoprotective agents and for skin problems .
Male Contraceptive
- Scientific Field : Reproductive Medicine
- Application Summary : GA is known as an oral male contraceptive . It has limited application in medicine as a potential pharmacological agent, mainly due to the narrow therapeutic range of doses, the risk of permanent irreversible sterility .
Treatment of Gynaecological Disorders
- Scientific Field : Gynaecology
- Application Summary : GA is used for treating gynaecological disorders .
Hypokalaemia Treatment
Safety And Hazards
properties
IUPAC Name |
acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOHNDKHQHVLKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90921593 | |
Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gossypol acetic acid | |
CAS RN |
115038-46-5, 866541-93-7, 5453-04-3, 12542-36-8 | |
Record name | Gossypol acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115038465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gossypol acetic acid, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866541937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gossypol acetic acid clathrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002702979 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19048 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gossypol-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GOSSYPOL ACETIC ACID, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9GNI6VT5N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | GOSSYPOL ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7RL72610R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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